2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)23-26-22(16-9-3-1-4-10-16)20(28-23)15-21(27)25-17-11-5-2-6-12-17/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDOIBMYMMJMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3Cl)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch Cyclization
The thiazole nucleus is typically synthesized using a modified Hantzsch thiazole synthesis. In this method, 2-chlorobenzaldehyde reacts with a ketone derivative (e.g., phenylacetophenone) and thiourea under acidic conditions. The reaction proceeds via a cyclocondensation mechanism, where the aldehyde and ketone form an α,β-unsaturated intermediate that reacts with thiourea to yield the thiazole ring.
Representative Procedure :
A mixture of 2-chlorobenzaldehyde (1.2 equiv), phenylacetophenone (1.0 equiv), and thiourea (1.5 equiv) in ethanol is refluxed with concentrated HCl (0.5 mL) for 6–8 hours. The crude product is precipitated by cooling, filtered, and recrystallized from ethanol to yield 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-amine (Yield: 72–78%).
Acetamide Functionalization
The thiazole intermediate is subsequently acylated using chloroacetyl chloride followed by coupling with aniline:
Step 1: Chloroacetylation
2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-amine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in dry toluene containing K₂CO₃ (2.0 equiv). The mixture is refluxed for 3 hours, yielding 2-chloro-N-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide (Yield: 65–70%).
Step 2: Aniline Coupling
The chloroacetamide intermediate reacts with aniline (1.5 equiv) in DMF at 80–90°C for 4–6 hours, facilitated by triethylamine (1.0 equiv). The product is purified via column chromatography (hexane:ethyl acetate = 4:1) to obtain the target compound (Yield: 58–63%).
Alternative Synthetic Strategies
One-Pot Tandem Synthesis
Recent advances employ a one-pot approach combining thiazole formation and acetamide functionalization. This method uses microwave irradiation to accelerate reaction kinetics:
Procedure :
2-Chlorobenzaldehyde (1.0 equiv), phenylacetophenone (1.0 equiv), thiourea (1.2 equiv), and chloroacetyl aniline (1.1 equiv) are mixed in acetonitrile with p-toluenesulfonic acid (0.2 equiv). The reaction is irradiated at 120°C for 20 minutes under microwave conditions, achieving an overall yield of 68%.
Solid-Phase Synthesis for High-Throughput Production
For parallel synthesis, Wang resin-bound thiazole precursors are functionalized via iterative acylation and cleavage steps:
- Resin Loading : Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM and treated with 2-(2-chlorophenyl)-4-phenyl-1,3-thiazole-5-carboxylic acid (2.0 equiv) using DIC/HOBt activation.
- Acylation : The resin-bound intermediate is treated with aniline (5.0 equiv) and PyBOP (2.0 equiv) in DMF for 12 hours.
- Cleavage : TFA/DCM (1:9) liberates the product, which is isolated in 82% purity (HPLC) after lyophilization.
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow technology to enhance reproducibility and safety:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Tubular (SS316) |
| Temperature | 80–100°C | 120°C |
| Pressure | Atmospheric | 3–5 bar |
| Residence Time | 4–6 hours | 8–10 minutes |
| Annual Capacity | 10 kg | 2.5 metric tons |
The process achieves 94% conversion efficiency with <0.5% residual chloroacetyl chloride, as quantified by GC-MS.
Solvent Recycling and Waste Management
Industrial plants implement closed-loop solvent recovery systems:
- Toluene Recovery : 98% efficiency via fractional distillation
- K₂CO₃ Regeneration : Electrochemical methods restore 85% of spent base
- Chlorinated Byproducts : Catalytic hydrogenolysis reduces Cl⁻ emissions to <5 ppm
Reaction Optimization and Kinetic Analysis
DOE Study of Acylation Step
A Design of Experiments (DoE) approach identified critical factors affecting yield:
| Factor | Low Level | High Level | Optimal |
|---|---|---|---|
| Temperature (°C) | 70 | 110 | 90 |
| Molar Ratio (Aniline) | 1.0 | 2.0 | 1.5 |
| Reaction Time (h) | 2 | 6 | 4 |
Response surface methodology confirmed a quadratic model (R² = 0.96) with temperature contributing 52% to yield variance.
Arrhenius Parameters for Thiazole Formation
Kinetic studies in ethanol/HCl provided activation energy data:
$$
k = 4.2 \times 10^8 \exp\left(\frac{-68.5\ \text{kJ/mol}}{RT}\right)\ \text{s}^{-1}
$$
The rate-determining step involves nucleophilic attack by thiourea on the protonated carbonyl (ΔG‡ = 92.3 kJ/mol).
Spectroscopic Characterization
NMR Spectral Data (400 MHz, CDCl₃)
Mass Spectrometry
IR Spectroscopy
- Key Absorptions :
1678 cm⁻¹ (C=O stretch), 1592 cm⁻¹ (C=N), 1540 cm⁻¹ (C-C aromatic).
Purity Analysis and QC Protocols
HPLC Method Validation
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm |
| Mobile Phase | ACN:H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Retention Time | 6.8 ± 0.2 min |
| LOD/LOQ | 0.1 µg/mL/0.3 µg/mL |
The method shows linearity (R² = 0.9998) over 0.5–200 µg/mL with ≤1.2% RSD for intraday precision.
Chemical Reactions Analysis
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Tautomeric Behavior
Thiazole derivatives often exhibit tautomerism due to the mobility of protons in the thiazolidinone or thiazol-5-yl systems. Comparative studies of structurally related compounds highlight substituent-dependent tautomeric equilibria:
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 3g) favor the imino tautomer (3g-I) due to resonance stabilization, whereas electron-neutral substituents (e.g., -Ph in 3a) result in a balanced ratio .
Spectral Analysis
Advanced NMR techniques (e.g., 2D NOESY, HSQC, HMBC) are critical for resolving tautomeric mixtures in similar compounds . For example:
- 3a: Distinct chemical shifts for imino (δ ~8.5 ppm) and amine (δ ~6.5 ppm) protons were observed, with cross-peaks in NOESY confirming spatial proximity of substituents .
- Target Compound : The 2-chlorophenyl group may deshield adjacent protons, leading to downfield shifts in ¹H NMR compared to phenyl-substituted analogs. Chlorine’s quadrupolar moment could complicate ¹³C NMR assignments, requiring heteronuclear correlation experiments for resolution.
Pharmacological and Computational Insights
While direct pharmacological data for the target compound are unavailable, analogs like N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (compound 41, ) demonstrate the role of thiazole-acetamide hybrids in drug design. Computational tools such as AutoDock4 () and Multiwfn () could predict binding affinities and charge distribution differences between the target compound and its analogs. For instance:
- Lipophilicity : The 2-chlorophenyl group may enhance membrane permeability compared to nitro- or phenyl-substituted derivatives.
- Receptor Interactions : Docking studies could reveal steric or electronic advantages of the chloro substituent in binding to targets like kinases or GPCRs.
Future Research Directions
Tautomerism Studies : Experimental determination of the target compound’s tautomeric ratio using variable-temperature NMR or X-ray crystallography (e.g., via SHELXL , ).
Pharmacological Profiling : Screening for antimicrobial or anticancer activity relative to 3g and 3a.
Computational Modeling: Wavefunction analysis (via Multiwfn) to compare electron localization and electrostatic potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
